

Spectroscopic data interpretation for Fmoc-D-Asp(OtBu)-OH (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-Asp(OtBu)-OH*

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An In-Depth Spectroscopic Analysis of Fmoc-D-Asp(OtBu)-OH

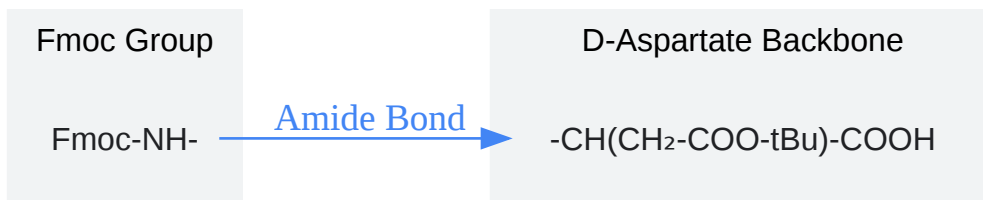
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Building Block in Peptide Synthesis.

This technical guide provides a comprehensive interpretation of the spectroscopic data for N- α -(9-Fluorenylmethoxycarbonyl)-D-aspartic acid 4-tert-butyl ester, commonly known as **Fmoc-D-Asp(OtBu)-OH**. As a crucial protected amino acid derivative in solid-phase peptide synthesis, a thorough understanding of its analytical data is paramount for quality control and reaction monitoring. This document presents a detailed analysis of its ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols and structural visualizations.

Chemical Structure and Spectroscopic Overview

Fmoc-D-Asp(OtBu)-OH is a derivative of the amino acid aspartic acid where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection strategy allows for its controlled incorporation into a growing peptide chain.

Chemical Structure of Fmoc-D-Asp(OtBu)-OH



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Caption: Logical relationship of the functional groups in **Fmoc-D-Asp(OtBu)-OH**.

The spectroscopic data presented herein provides unambiguous confirmation of this structure. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR data for **Fmoc-D-Asp(OtBu)-OH**.

¹H NMR Data

The ¹H NMR spectrum of **Fmoc-D-Asp(OtBu)-OH** exhibits characteristic signals for the Fmoc, D-aspartate, and tert-butyl moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Fmoc-H (aromatic)	7.78 - 7.30	Multiplet	-
NH (amide)	~5.8	Doublet	~8.0
α -CH (aspartate)	~4.6	Multiplet	-
Fmoc-CH	~4.2	Triplet	~7.0
Fmoc-CH ₂	~4.4	Doublet	~7.0
β -CH ₂ (aspartate)	~2.8	Multiplet	-
tert-Butyl (CH ₃)	1.45	Singlet	-
COOH	>10.0	Broad Singlet	-

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation:

- The aromatic protons of the Fmoc group appear as a complex multiplet in the downfield region (7.78-7.30 ppm).
- The amide proton (NH) signal is typically a doublet due to coupling with the adjacent α -CH.
- The α -proton of the D-aspartate residue resonates around 4.6 ppm.
- The methine (CH) and methylene (CH₂) protons of the Fmoc group's fluorenyl ring system are observed at approximately 4.2 and 4.4 ppm, respectively.
- The diastereotopic β -protons of the aspartate side chain appear as a multiplet around 2.8 ppm.
- A sharp singlet at approximately 1.45 ppm, integrating to nine protons, is characteristic of the tert-butyl ester.

- The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, often above 10 ppm, and may be subject to exchange with residual water in the solvent.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ, ppm)
Carbonyl (COOH)	~173
Carbonyl (Ester C=O)	~170
Carbonyl (Urethane C=O)	~156
Fmoc (aromatic C)	144 - 120
tert-Butyl (quaternary C)	~82
Fmoc (CH)	~67
α-C (aspartate)	~53
Fmoc (CH ₂)	~47
β-C (aspartate)	~37
tert-Butyl (CH ₃)	~28

Note: These are approximate chemical shifts and can vary with experimental conditions.

Interpretation:

- The three carbonyl carbons of the carboxylic acid, tert-butyl ester, and the Fmoc-carbamate are found in the downfield region of the spectrum.
- The numerous signals between 144 and 120 ppm correspond to the aromatic carbons of the Fmoc group.
- The quaternary carbon of the tert-butyl group is observed around 82 ppm.

- The α -carbon of the aspartate residue is typically found around 53 ppm.
- The aliphatic carbons of the Fmoc group (CH and CH₂) and the aspartate side chain (β -C) resonate in the upfield region.
- The three equivalent methyl carbons of the tert-butyl group give rise to a single signal at approximately 28 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~3300 (sharp)	N-H stretch	Amide (in carbamate)
3100 - 3000	C-H stretch (sp ²)	Aromatic (Fmoc)
3000 - 2850	C-H stretch (sp ³)	Aliphatic
~1740	C=O stretch	Ester (tert-butyl)
~1710	C=O stretch	Carboxylic Acid
~1690	C=O stretch	Amide (in carbamate)
~1530	N-H bend	Amide (in carbamate)
~1250	C-O stretch	Ester & Carboxylic Acid

Interpretation:

- A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching frequencies.
- The N-H stretch of the carbamate is typically observed as a sharper peak around 3300 cm⁻¹.

- Aromatic and aliphatic C-H stretching vibrations are seen just above and below 3000 cm^{-1} , respectively.
- The spectrum displays three distinct carbonyl (C=O) stretching bands: one for the tert-butyl ester, one for the carboxylic acid, and one for the Fmoc-carbamate.
- The N-H bending vibration of the amide within the carbamate group is also a key diagnostic peak.
- Strong C-O stretching vibrations from the ester and carboxylic acid groups are present in the fingerprint region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

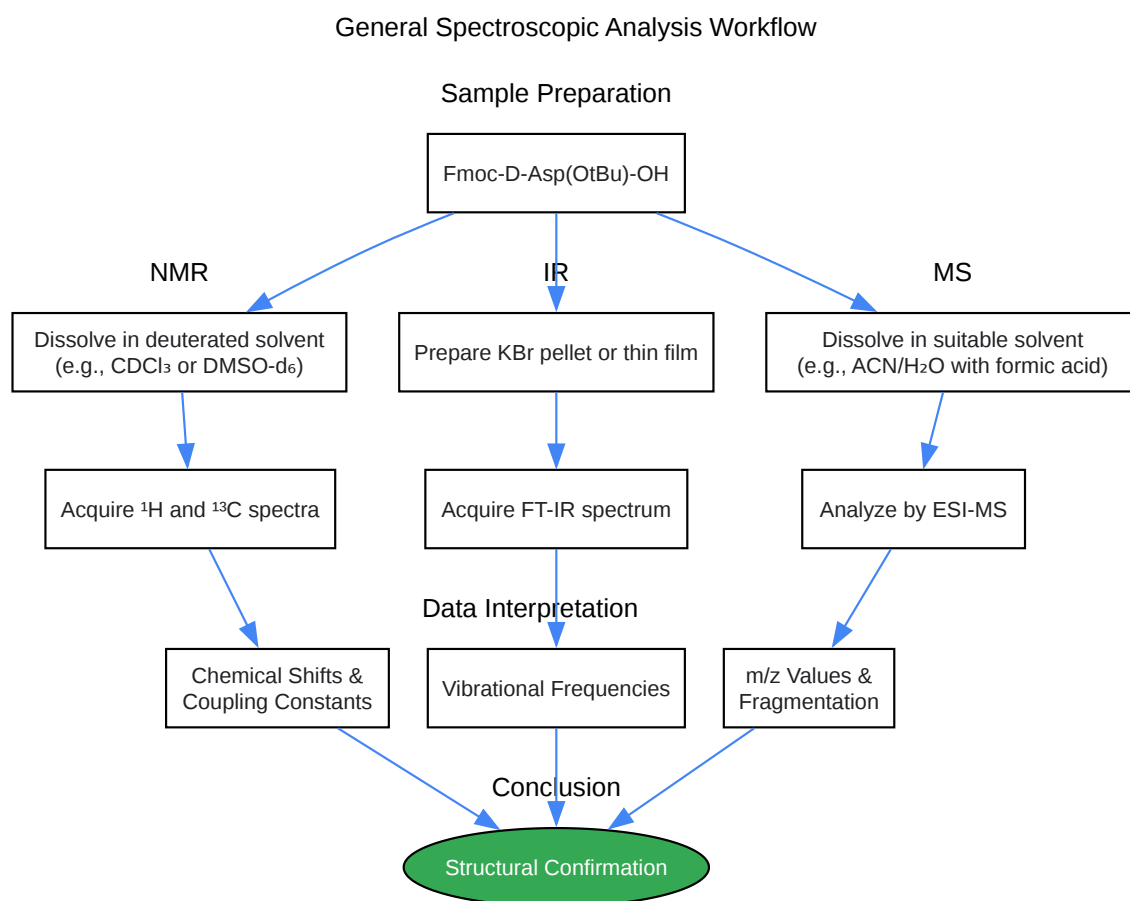
Parameter	Value
Molecular Formula	$\text{C}_{23}\text{H}_{25}\text{NO}_6$
Molecular Weight	411.45 g/mol
Observed $[\text{M}+\text{H}]^+$	~412.17 m/z
Observed $[\text{M}+\text{Na}]^+$	~434.15 m/z

Interpretation:

- The molecular weight of **Fmoc-D-Asp(OtBu)-OH** is 411.45 g/mol .
- In positive ion mode ESI-MS, the compound is readily observed as the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z value of approximately 412.17.
- An adduct with sodium, $[\text{M}+\text{Na}]^+$, is also commonly observed at an m/z of approximately 434.15.
- Fragmentation of the molecular ion can occur, with common losses including the tert-butyl group (loss of 56 Da) and the Fmoc group (loss of 222 Da).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.



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Caption: Workflow for the spectroscopic analysis of **Fmoc-D-Asp(OtBu)-OH**.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **Fmoc-D-Asp(OtBu)-OH** was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3 , or dimethyl sulfoxide- d_6 ,

DMSO- d_6) in a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
- ^{13}C NMR Acquisition: The proton-decoupled ^{13}C NMR spectrum was acquired with a sufficient number of scans. Chemical shifts were referenced to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of **Fmoc-D-Asp(OtBu)-OH** (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared spectrometer.
- Acquisition: A background spectrum of the pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Fmoc-D-Asp(OtBu)-OH** was prepared by dissolving a small amount of the compound in a mixture of acetonitrile and water (typically 1:1 v/v) with 0.1% formic acid to aid in protonation.
- Instrumentation: The analysis was performed on an Electrospray Ionization Mass Spectrometer (ESI-MS).
- Acquisition: The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum was acquired in the positive ion mode over a suitable m/z range.

Conclusion

The collective spectroscopic data from NMR, IR, and MS analyses provide a detailed and consistent structural elucidation of **Fmoc-D-Asp(OtBu)-OH**. The presented data and interpretations serve as a valuable reference for researchers in the fields of peptide chemistry and drug development, ensuring the correct identification and quality assessment of this essential building block. The provided experimental protocols offer a standardized approach for obtaining reproducible and high-quality spectroscopic data.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com